molecular formula C22H17NO5 B4658517 4-benzoylbenzyl 4-methyl-3-nitrobenzoate

4-benzoylbenzyl 4-methyl-3-nitrobenzoate

Cat. No.: B4658517
M. Wt: 375.4 g/mol
InChI Key: DHKPIQFHPKKIED-UHFFFAOYSA-N
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Description

4-Benzoylbenzyl 4-methyl-3-nitrobenzoate is a nitroaromatic ester characterized by a 4-methyl-3-nitrobenzoate core esterified to a 4-benzoylbenzyl group. This structural complexity renders it valuable in materials science and medicinal chemistry, particularly in applications requiring tailored crystallinity or targeted bioactivity .

Properties

IUPAC Name

(4-benzoylphenyl)methyl 4-methyl-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO5/c1-15-7-10-19(13-20(15)23(26)27)22(25)28-14-16-8-11-18(12-9-16)21(24)17-5-3-2-4-6-17/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKPIQFHPKKIED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoylbenzyl 4-methyl-3-nitrobenzoate typically involves a multi-step process. One common method is the esterification of 4-methyl-3-nitrobenzoic acid with 4-benzoylbenzyl alcohol. This reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Benzoylbenzyl 4-methyl-3-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.

    Oxidation: Potassium permanganate or chromium trioxide.

    Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.

Major Products Formed

    Reduction: 4-Benzoylbenzyl 4-methyl-3-aminobenzoate.

    Oxidation: 4-Benzoylbenzoic acid and 4-methyl-3-nitrobenzoic acid.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

4-Benzoylbenzyl 4-methyl-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a model compound for studying esterification and aromatic substitution reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4-benzoylbenzyl 4-methyl-3-nitrobenzoate depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with nucleophiles in the cell, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table and analysis highlight key structural analogs, emphasizing how functional group variations influence physicochemical properties and applications.

Table 1: Structural and Functional Comparison

Compound Name Structural Features Key Properties/Applications Reference
Brucinium 4-methyl-3-nitrobenzoate 0.5 hydrate 4-Methyl-3-nitrobenzoate ester complexed with brucine High crystallinity for laser/sensor applications; enhanced thermal stability
Methyl 4-methyl-3-[(4-nitrobenzoyl)amino]benzoate 4-Methyl-3-nitrobenzoate with 4-nitrobenzoylamino substituent Increased hydrogen bonding potential; potential kinase inhibition
4-Oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-methyl-3-nitrobenzoate 4-Methyl-3-nitrobenzoate linked to a pyran-thiadiazole system Broad-spectrum bioactivity (e.g., antimicrobial, enzyme inhibition)
Ethyl 4-methyl-3-nitrobenzoate Simple ethyl ester of 4-methyl-3-nitrobenzoic acid Intermediate in organic synthesis; lower lipophilicity compared to bulkier esters
Quinolin-8-yl 4-nitrobenzoate 4-Nitrobenzoate ester linked to quinoline Antimicrobial activity due to quinoline moiety; lacks methyl group’s electronic modulation

Functional Group Impact on Properties

Electronic Effects
  • The 3-nitro group in 4-benzoylbenzyl 4-methyl-3-nitrobenzoate creates a strong electron-withdrawing effect, polarizing the aromatic ring and enhancing reactivity in electrophilic substitutions. This contrasts with Quinolin-8-yl 4-nitrobenzoate, where the nitro group at the 4-position results in a different dipole orientation, reducing steric hindrance but limiting electronic diversity .
  • The 4-methyl group donates electrons via hyperconjugation, moderating the nitro group’s deactivating effect. In Ethyl 4-methyl-3-nitrobenzoate , this balance improves solubility in apolar solvents compared to unmethylated analogs .
Steric and Supramolecular Effects
  • The benzoylbenzyl group in the target compound introduces significant steric bulk, hindering rotational freedom and promoting ordered crystal packing. This property is absent in simpler esters like Ethyl 4-methyl-3-nitrobenzoate , which exhibit lower melting points and reduced crystallinity .
  • In 4-Oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-methyl-3-nitrobenzoate, the pyran-thiadiazole system enables intermolecular hydrogen bonding, a feature less pronounced in the target compound due to its non-polar benzoyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-benzoylbenzyl 4-methyl-3-nitrobenzoate
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4-benzoylbenzyl 4-methyl-3-nitrobenzoate

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